1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

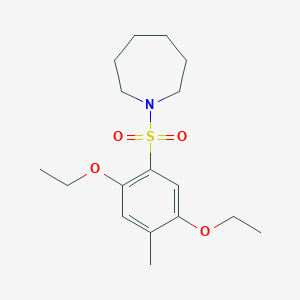

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane is an organic compound with the molecular formula C17H27NO4S It is characterized by the presence of a sulfonyl group attached to an azepane ring, which is further substituted with a 2,5-diethoxy-4-methylphenyl group

准备方法

The synthesis of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride.

Reaction with Azepane: The sulfonyl chloride is then reacted with azepane in the presence of a base such as triethylamine to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process to meet commercial demands.

化学反应分析

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also play a role in modulating the compound’s biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

相似化合物的比较

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane can be compared with similar compounds such as:

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylazepane: This compound has methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.

1-(2,4-Dimethylphenyl)sulfonylazepane: The presence of different substituents on the phenyl ring can lead to variations in the compound’s properties.

1-(2,5-Diethoxyphenyl)sulfonylazepane: The absence of the methyl group on the phenyl ring may influence the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

生物活性

1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific pathogens, and structure-activity relationships (SAR). The compound has been evaluated for its inhibitory effects on various biological targets, particularly within the context of bacterial infections.

The primary mechanism of action for this compound involves its interaction with fumarate hydratase from Mycobacterium tuberculosis (Mtb). This enzyme plays a critical role in the citric acid cycle, which is essential for the survival and proliferation of Mtb. The compound binds dimerically to fumarase at the interface between two adjacent C-terminal domains, inducing an open conformation that disrupts normal enzyme function .

Binding Affinity

The binding affinity and inhibitory potency of this compound have been characterized through various assays. Notably, it exhibited an IC50 value of 2.0 μM against Mtb fumarase, indicating significant inhibitory activity. Further modifications to the compound's structure have shown that alterations can drastically affect its inhibitory capacity, highlighting the importance of specific functional groups in maintaining biological activity .

Efficacy Against Pathogens

In vitro studies have demonstrated that this compound can inhibit the growth of Mtb, achieving up to 65% inhibition at a concentration of 250 μM. This efficacy suggests potential as a therapeutic agent against tuberculosis, particularly when combined with other treatments that target different pathways within the bacterium's metabolism .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the central phenyl ring and sulfonamide group significantly impact the compound’s biological activity. For instance:

- Removal of the methoxy group : Resulted in a drastic decrease in inhibition (16% at 50 μM).

- Replacement with a methyl group : Led to less than 10% inhibition at the same concentration.

- Addition of a methylene bridge : Was not tolerated and resulted in only 44% inhibition at 50 μM .

These findings underscore the delicate balance required in molecular design to maintain effective interactions with target enzymes.

Data Table: Biological Activity Summary

| Compound Name | Target | IC50 (μM) | Inhibition (%) at 250 μM |

|---|---|---|---|

| This compound | Mtb Fumarase | 2.0 | 65 |

| Modified Compound A | Mtb Fumarase | 0.67 | Not specified |

| Modified Compound B | Mtb Fumarase | >50 | <10 |

Case Studies

Several studies have investigated the biological activity of similar compounds, providing context for understanding the potential applications of this compound:

- Inhibition Studies : Research demonstrated that compounds structurally related to this azepane exhibited varying degrees of inhibition against Mtb fumarase. The most potent analogs achieved sub-micromolar IC50 values, suggesting a promising avenue for drug development .

- Combination Therapy : Investigations into combination therapies involving this compound have shown enhanced efficacy when paired with traditional antitubercular agents, indicating a synergistic effect that could improve treatment outcomes for tuberculosis .

属性

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S/c1-4-21-15-13-17(16(22-5-2)12-14(15)3)23(19,20)18-10-8-6-7-9-11-18/h12-13H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPIRORJPUXCJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。